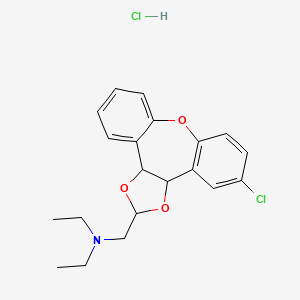![molecular formula C38H48Cl4N6O2Zn B12704938 diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) CAS No. 29520-57-8](/img/structure/B12704938.png)
diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-(Etilamino)-8-metilfenoxazin-3-ilideno]azanium dietilo; tetraclorozinc(2-) es un complejo compuesto orgánico con la fórmula molecular C38H48Cl4N6O2Zn y un peso molecular de 828. Este compuesto es conocido por su estructura única, que incluye un núcleo de fenoxazinilideno con varios sustituyentes, lo que lo convierte en un tema de interés en varios campos científicos.
Métodos De Preparación
La síntesis de [7-(Etilamino)-8-metilfenoxazin-3-ilideno]azanium dietilo; tetraclorozinc(2-) involucra múltiples pasos. Un método común incluye la reacción de 7-(dietilamino)-3-(etilamino)-2-metilfenoxazin-5-ium con cloruro de zinc en condiciones controladas. La reacción generalmente requiere un solvente como el etanol y se lleva a cabo a temperaturas elevadas para asegurar una reacción completa. Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala con consideraciones de costo, eficiencia y seguridad.
Análisis De Reacciones Químicas
[7-(Etilamino)-8-metilfenoxazin-3-ilideno]azanium dietilo; tetraclorozinc(2-) experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio, lo que da como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos amino, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Aplicaciones Científicas De Investigación
[7-(Etilamino)-8-metilfenoxazin-3-ilideno]azanium dietilo; tetraclorozinc(2-) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en varias reacciones de síntesis orgánica debido a su reactividad única.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de tintes y pigmentos debido a sus propiedades de color vibrante.
Mecanismo De Acción
El mecanismo de acción de [7-(Etilamino)-8-metilfenoxazin-3-ilideno]azanium dietilo; tetraclorozinc(2-) involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse al ADN y a las proteínas, afectando su función y provocando varios efectos biológicos. Las vías involucradas en su acción incluyen la inhibición de la actividad enzimática y la inducción de estrés oxidativo.
Comparación Con Compuestos Similares
[7-(Etilamino)-8-metilfenoxazin-3-ilideno]azanium dietilo; tetraclorozinc(2-) se puede comparar con compuestos similares como:
7-(dietilamino)-3-(etilamino)-2-metilfenoxazin-5-ium: Este compuesto comparte una estructura central similar pero carece de la coordinación de zinc.
Dietilo 7-hidroxitrideca-2,5,8,11-tetraenoato: Otro compuesto con sustituyentes similares pero con estructura y propiedades centrales diferentes.
La singularidad de [7-(Etilamino)-8-metilfenoxazin-3-ilideno]azanium dietilo; tetraclorozinc(2-) radica en su coordinación específica con el zinc, que imparte propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
29520-57-8 |
|---|---|
Fórmula molecular |
C38H48Cl4N6O2Zn |
Peso molecular |
828.0 g/mol |
Nombre IUPAC |
diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C19H23N3O.4ClH.Zn/c2*1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;;;;;/h2*8-12H,5-7H2,1-4H3;4*1H;/q;;;;;;+2/p-2 |
Clave InChI |
NBZJOAJDNSZZFC-UHFFFAOYSA-L |
SMILES canónico |
CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


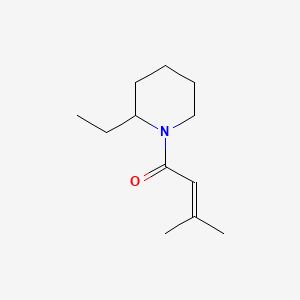
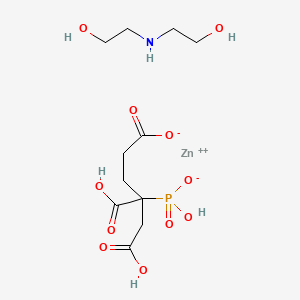
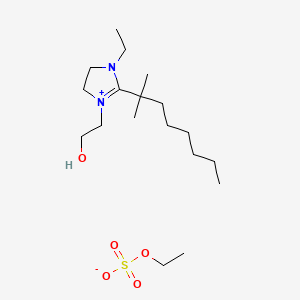
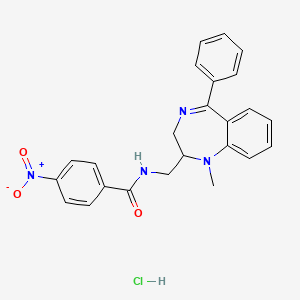
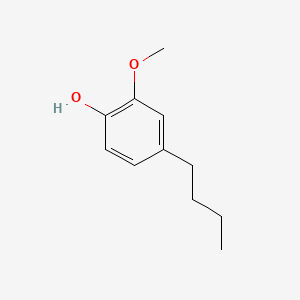

![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)
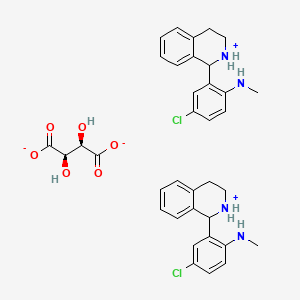

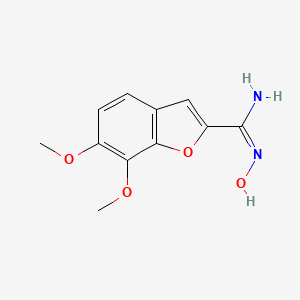

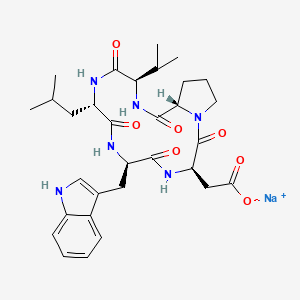
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)
